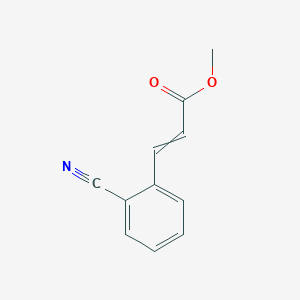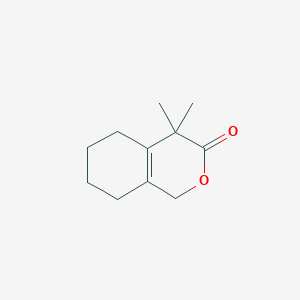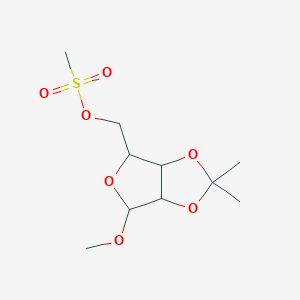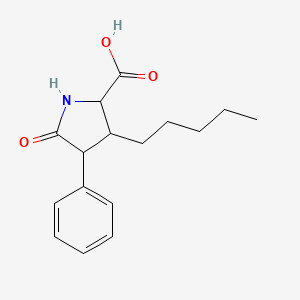![molecular formula C9H15N3O4S B14009747 Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate CAS No. 93505-49-8](/img/structure/B14009747.png)
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a chemical compound with the molecular formula C₉H₁₅N₃O₄S It is known for its unique structure, which includes a carbamothioylhydrazinyl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate typically involves the reaction of diethyl propanedioate with a hydrazine derivative. One common method includes the following steps:
Formation of the Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Hydrazine Derivative: The enolate ion is then reacted with a hydrazine derivative, such as thiosemicarbazide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylhydrazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Cellular Pathways: Influencing signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Thiosemicarbazide derivatives: Compounds with similar functional groups, used in the synthesis of heterocycles.
Eigenschaften
CAS-Nummer |
93505-49-8 |
|---|---|
Molekularformel |
C9H15N3O4S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)6(8(14)16-4-2)5-11-12-9(10)17/h5,11H,3-4H2,1-2H3,(H3,10,12,17) |
InChI-Schlüssel |
XJWFSMAESPWQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNNC(=S)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
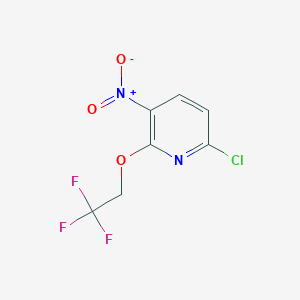
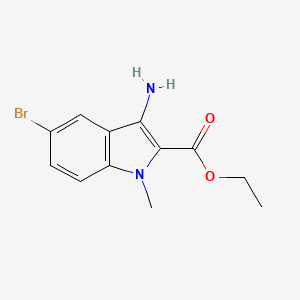
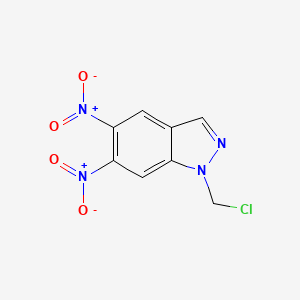
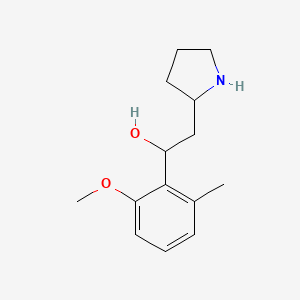
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
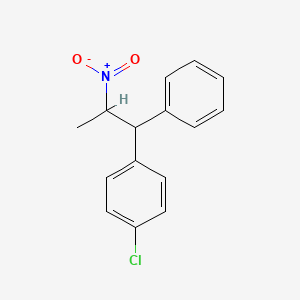

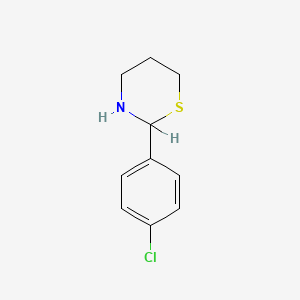
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
